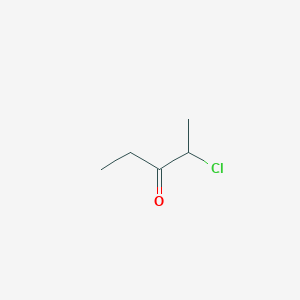

2-氯戊酮-3-酮

描述

Synthesis Analysis

The synthesis of chlorinated cyclic compounds is a topic of interest in the provided papers. For instance, the synthesis of 2-chloro-2-n-butyl-1,3-dithia-2-stannacyclopentane is described, which involves the preparation of a heterocyclic compound with a tin atom in its structure . Similarly, the synthesis of 3,5-dichlorocyclopentane-1,2,4-trione is reported, which is derived from hexachlorocyclopentadiene, indicating the use of chlorinated precursors in the synthesis of complex molecules . These studies suggest that chlorinated ketones like 2-chloropentan-3-one could be synthesized through similar methods involving chlorinated precursors and cyclic intermediates.

Molecular Structure Analysis

The molecular structure of chlorinated cyclic compounds is characterized by X-ray diffraction studies in the papers. For example, the crystal structure of 2-chloro-2-n-butyl-1,3-dithia-2-stannacyclopentane reveals a distorted octahedral structure around the tin atom . The crystal structure of 2-chloro-1,3-dithia-2-stibacyclopentane shows a non-planar heterocyclic ring with an orthogonal configuration around the antimony atom . These findings provide a basis for understanding the molecular geometry and electronic distribution in chlorinated cyclic compounds, which could be extrapolated to the structure of 2-chloropentan-3-one.

Chemical Reactions Analysis

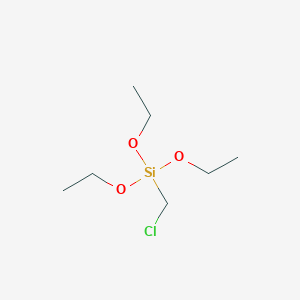

The reactivity of chlorinated cyclic compounds in various chemical reactions is also discussed. For instance, 1-(chloromethyl)-1-methylsilacyclopentane is shown to be active in nucleophilic substitution reactions, which could be relevant for understanding the reactivity of the chlorine atom in 2-chloropentan-3-one . The synthesis of (Z)-1-[2-(Tri-o-tolylstannyl)vinyl]-1-cyclopentanol and its derivatives demonstrates the potential for functional group transformations in chlorinated compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-chloropentan-3-one, they do provide information on related chlorinated compounds. For example, the spectral parameters of 3,5-dichlorocyclopentane-1,2,4-trione suggest the existence of enol tautomers, which could be relevant for the tautomeric forms of chlorinated ketones like 2-chloropentan-3-one . The papers also describe the crystallographic parameters of synthesized compounds, which can be indicative of the physical properties such as melting points and solubility .

科学研究应用

功能化合物的合成

- 2-氯戊酮-3-酮以其烯醇互变异构体形式用于合成功能化丁内酯。它与二烯丙基乙炔二羧酸酯和三苯基膦反应,生成烷基5,5-二乙酰-2-氧-3-(三苯基膦基)四氢呋喃-4-羧酸酯 (Yavari & Baharfar, 1997)。

化学动力学和分解研究

- 该化合物在研究热分解动力学方面也具有重要意义。对相关化合物3-氯戊酮-2-酮的研究表明,它经历均相、一级、单分子分解 (Dakubu & Maccoll, 1969)。

光谱分析和振动赋值

- 在光谱学中,对2-氯戊酮-3-酮及其衍生物进行分析,以确定二级氯化物在价力场中的扭转力常数,有助于理解分子振动 (Moore et al., 1973)。

合成化学应用

- 该化合物在各种化学合成中作为合成等效物。例如,5-氯戊-1-烯-3-酮在类固醇合成中用作二烯基酮等效物 (Danishefsky & Yan, 1978)。

热力学和相平衡研究

- 它在理解混合物的热力学方面发挥着重要作用。涉及丙酮和氯代烷烃等相关化合物的二元混合物的研究为这类系统中的非理想性偏差提供了见解 (Drăgoescu等,1998)。

晶体学和分子结构分析

- 2-氯戊酮-3-酮衍生物用于晶体学中确定某些化合物的分子结构,如2-氯-1,3-二硫-2-锑杂环戊烷 (Bush et al., 1967)。

新型试剂和反应机制

- 该化合物及其类似物在新试剂和反应机制的开发中发挥作用。例如,从3-(1,3)-二硫亚基戊烷-2,4-二酮衍生物合成了一种无硫醇、无气味的1,3-丙二硫等效物,为有机合成开辟了新途径 (Liu et al., 2003)。

属性

IUPAC Name |

2-chloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCRJWMADDBQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455276 | |

| Record name | 2-chloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17042-21-6 | |

| Record name | 2-chloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

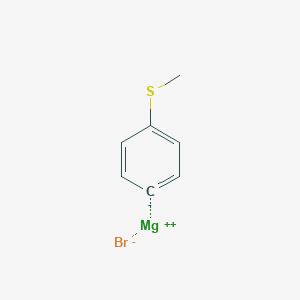

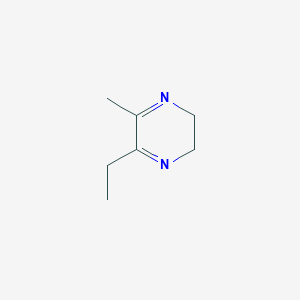

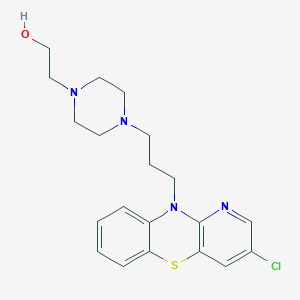

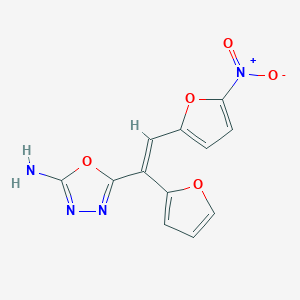

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions 2-Chloropentan-3-one undergoes?

A1: 2-Chloropentan-3-one serves as a reactive intermediate in various organic syntheses. For example, it can engage in [4+3] cycloaddition reactions. Specifically, it reacts with furan in the presence of triethylamine to yield 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. [] Additionally, 2-Chloropentan-3-one participates in reactions with aromatic compounds, like phenol and its ethers, as explored in studies investigating the reactivity of α-halogeno-ketones. []

Q2: What is the structural characterization of 2-Chloropentan-3-one?

A2: While the provided abstracts don't explicitly detail spectroscopic data, we can deduce the following:

Q3: Are there any studies on the impact of substituents on the reactivity of compounds similar to 2-Chloropentan-3-one?

A3: Yes, research on aliphatic ketones, including halogenated derivatives, has explored the influence of substituents on their reactivity. For instance, a study examining the rates of ionization and enolization of various ketones, investigated the effects of substituents on reaction rates and equilibrium constants. [] While the specific study doesn't directly involve 2-Chloropentan-3-one, it sheds light on the general principles governing the reactivity of similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)

![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)